molecular formula C22H26N4OS B11479029 N-tert-butyl-2-{[5-(naphthalen-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-tert-butyl-2-{[5-(naphthalen-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11479029
M. Wt: 394.5 g/mol
InChI Key: OVAHVRHSBINBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a naphthalene moiety, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves a multi-step process. One common method includes the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is highly efficient and regioselective, producing the triazole ring with high yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the CuAAC reaction under controlled conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring and naphthalene moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-TERT-BUTYL-2-({5-[(NAPHTHALEN-2-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • N-TERT-BUTYL-2-({5-[(PHENYL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE

Uniqueness

N-TERT-BUTYL-2-({5-[(NAPHTHALEN-1-YL)METHYL]-4-(PROP-2-EN-1-YL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene moiety, in particular, can enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-tert-butyl-2-[[5-(naphthalen-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H26N4OS/c1-5-13-26-19(14-17-11-8-10-16-9-6-7-12-18(16)17)24-25-21(26)28-15-20(27)23-22(2,3)4/h5-12H,1,13-15H2,2-4H3,(H,23,27)

InChI Key

OVAHVRHSBINBHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(N1CC=C)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.